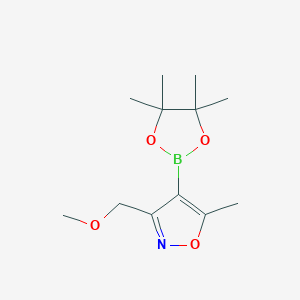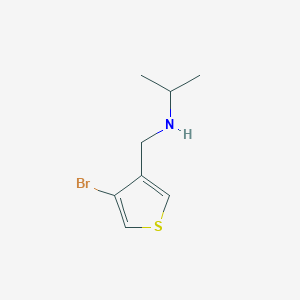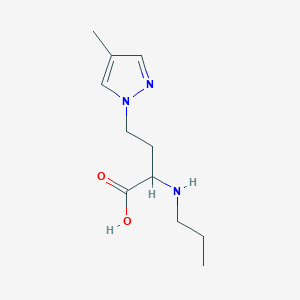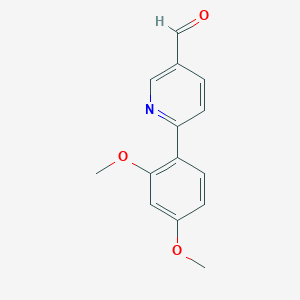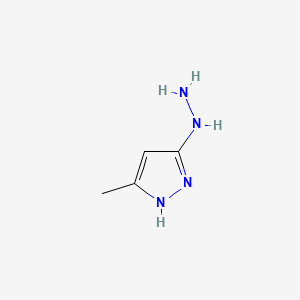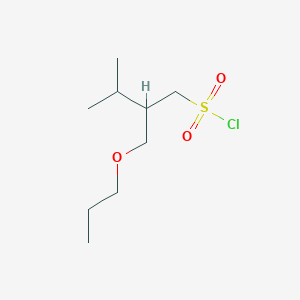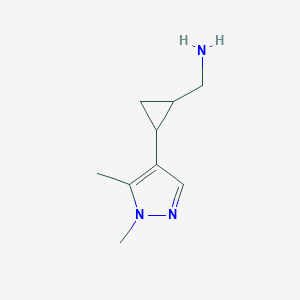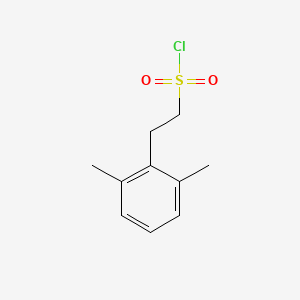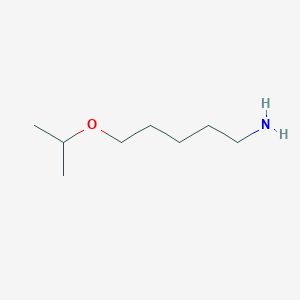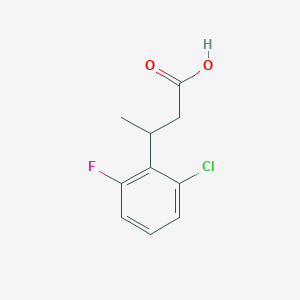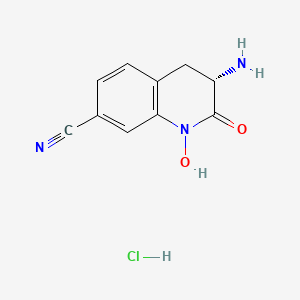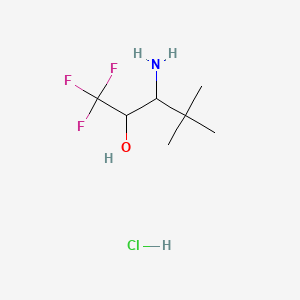
4-(1h-Imidazol-1-yl)-2-(propylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid is a synthetic organic compound that features an imidazole ring, a propylamino group, and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on a propyl chain is replaced by an amino group.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through various carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms .
化学反応の分析
Types of Reactions
4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the propylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the propylamino group can form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(1H-Imidazol-1-yl)butanoic acid: Lacks the propylamino group, which may affect its biological activity.
2-(Propylamino)butanoic acid: Lacks the imidazole ring, which may reduce its ability to coordinate with metal ions.
4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid: Contains a methylamino group instead of a propylamino group, which may alter its chemical reactivity and biological properties.
Uniqueness
4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid is unique due to the presence of both the imidazole ring and the propylamino group, which confer distinct chemical and biological properties . This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
4-imidazol-1-yl-2-(propylamino)butanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-2-4-12-9(10(14)15)3-6-13-7-5-11-8-13/h5,7-9,12H,2-4,6H2,1H3,(H,14,15) |
InChIキー |
LHKHTDRKZGIMPM-UHFFFAOYSA-N |
正規SMILES |
CCCNC(CCN1C=CN=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


